molecular formula C12H11FN2O3 B13888078 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one

5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B13888078
M. Wt: 250.23 g/mol
InChI Key: ASNNARWGWOZDRJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a hydroxy group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenylboronic acid reacts with the pyrimidinone core in the presence of a palladium catalyst and a base.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the hydroxyl group on the pyrimidinone core is reacted with ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-oxo-1H-pyrimidin-6-one.

    Reduction: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-ol.

    Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-2-(4-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one
  • 5-Ethoxy-2-(3-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one
  • 5-Ethoxy-2-(3-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one

Uniqueness

5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11FN2O3/c1-2-18-9-11(16)14-10(15-12(9)17)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15,16,17)

InChI Key

ASNNARWGWOZDRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(NC1=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

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